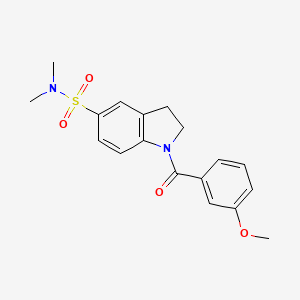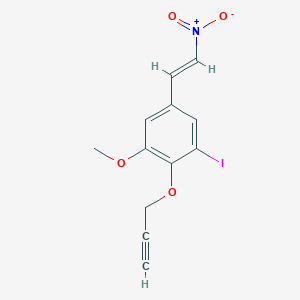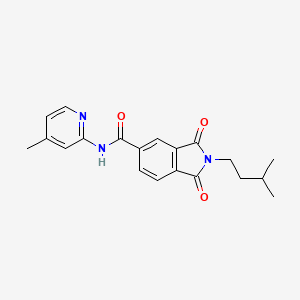![molecular formula C16H24N2O4 B4631604 3,4-dimethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4631604.png)
3,4-dimethoxy-N-[3-(4-morpholinyl)propyl]benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 3,4-dimethoxy-N-[3-(4-morpholinyl)propyl]benzamide typically involves multi-step organic reactions, including condensation, amination, and cyclization processes. For example, compounds with morpholino groups and benzamide structures have been synthesized through the condensation of specific isocyanates with amines, followed by cyclization with hydrazine hydrate (Jiu-Fu Lu et al., 2017); (X. Ji et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is determined using various spectroscopic techniques. Crystallography reveals the spatial arrangement of atoms, essential for understanding the compound's reactivity and interaction with biological targets. For instance, the crystal structure of similar morpholino benzamides has been elucidated, showing specific space groups and molecular conformations (Jiu-Fu Lu et al., 2017).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including further functionalization of the aromatic ring, interaction with other organic molecules, and potential formation of dimers or complexes with metals. Their reactivity can be influenced by the substituents on the benzamide ring and the morpholine moiety.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, depend significantly on the molecular structure. These properties are crucial for the compound's application in different fields, affecting its formulation and stability.
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under different conditions, are key for understanding how these compounds can be used in synthesis and what kind of biological activities they might exhibit.
For a more comprehensive understanding and further details on the synthesis, structure, and properties of related compounds, the provided references offer in-depth insights (Jiu-Fu Lu et al., 2017); (X. Ji et al., 2018).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthetic Pathways and Derivatives
The compound has been involved in the synthesis of novel chemical structures, demonstrating its versatility as a precursor in chemical reactions. For instance, it has been used in the synthesis of novel heterocyclic compounds with potential anti-inflammatory and analgesic activities, highlighting its role in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Furthermore, its involvement in the efficient synthesis of complex molecules such as latifine dimethyl ether showcases its utility in organic synthesis (Gore & Narasimhan, 1988).
Structural Analysis and Characterization
Detailed studies on the crystal structure and molecular interactions of derivatives of 3,4-dimethoxy-N-[3-(4-morpholinyl)propyl]benzamide provide insights into its chemical behavior and potential applications. The crystal structure of dimethomorph, a morpholine fungicide, which shares structural similarities with the compound , offers valuable information on molecular conformation and hydrogen bonding patterns (Kang, Kim, Kwon, & Kim, 2015).
Biological Activity and Applications
Cancer Research
The synthesis and biological evaluation of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, a compound related to this compound, have shown significant inhibitory activity against the proliferation of cancer cell lines, indicating potential applications in cancer research and treatment (Lu, Zhou, Xu, Yue, Ji, Zheng, & Jin, 2017).
Antifungal and Antibacterial Applications
Research on N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, which include morpholinothiocarbonyl benzamide, has revealed antifungal activity against major pathogens responsible for important plant diseases, showcasing the compound's potential in developing new antifungal agents (Weiqun, Wen, Liqun, & Xianchen, 2005).
Material Science
In material science, the compound has contributed to the synthesis of biodegradable polyesteramides with pendant functional groups, demonstrating its application in creating new materials with potential medical and environmental benefits (Veld, Dijkstra, & Feijen, 1992).
Propriétés
IUPAC Name |
3,4-dimethoxy-N-(3-morpholin-4-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-20-14-5-4-13(12-15(14)21-2)16(19)17-6-3-7-18-8-10-22-11-9-18/h4-5,12H,3,6-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPPFNAJTDGBTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCN2CCOCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-chloro-4-[2-(2,3-dichlorophenoxy)ethoxy]benzaldehyde](/img/structure/B4631533.png)
![8-(3-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4631536.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4631538.png)
![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-ethylpropanamide](/img/structure/B4631542.png)
![3-chloro-N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxybenzamide](/img/structure/B4631544.png)
![2-(2-methylphenoxy)-N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4631559.png)
![1-(3-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4631561.png)



![N-(4-chlorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4631588.png)

![N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4631613.png)